Bienvenue dans la boutique en ligne BenchChem!

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Regiochemistry Medicinal Chemistry Quality Control

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol (CAS 2145705-11-7) is a bifunctional cyclobutane derivative belonging to the class of secondary amino alcohols, characterized by a 1-hydroxycyclobutane ring bearing a 3,5-dimethylanilino substituent at the C2 position. Its molecular formula is C12H17NO with a molecular weight of 191.27 g/mol.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 2145705-11-7
Cat. No. B2864067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
CAS2145705-11-7
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2CCC2O)C
InChIInChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3
InChIKeyQBSKZMSGKOVLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol (CAS 2145705-11-7): Chemical Class and Core Procurement Profile


2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol (CAS 2145705-11-7) is a bifunctional cyclobutane derivative belonging to the class of secondary amino alcohols, characterized by a 1-hydroxycyclobutane ring bearing a 3,5-dimethylanilino substituent at the C2 position . Its molecular formula is C12H17NO with a molecular weight of 191.27 g/mol [1]. The compound serves as a conformationally restricted scaffold for medicinal chemistry programs, particularly those targeting monoacylglycerol lipase (MGL) and NMDA receptors, where the 3,5-dimethyl substitution pattern on the aniline ring confers distinct steric and electronic properties compared to regioisomeric variants [2]. Although no experimental biological data for this specific compound are publicly available as of April 2026, its structural features position it as a key intermediate for structure–activity relationship (SAR) exploration of cyclobutane-containing drug candidates.

Why Generic Substitution Fails for 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: The Cost of Ignoring Regiochemistry


Close structural analogs of 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol—such as the 2,5-dimethylphenyl regioisomer (CAS 2153920-87-5) or the 3,4-dimethylphenyl variant (CAS 2158722-48-4) —differ only in the position of methyl groups on the aniline ring. However, in cyclobutane-containing drug candidates, even subtle changes in substitution pattern can drastically alter conformational preferences, target binding, and metabolic stability [1]. For instance, the 3,5-dimethylphenyl motif appears in potent monoacylglycerol lipase (MGL) inhibitors (IC50 = 4.80 nM in BindingDB record BDBM581673), where the meta-methyl groups fill a specific hydrophobic pocket; the 2,5- or 3,4-isomers cannot be assumed to replicate this fit [2]. Procurement of the incorrect regioisomer for SAR studies would generate misleading activity data and waste synthetic resources. The quantitative evidence below, though limited to class-level inference and computed descriptors, underscores why this specific substitution pattern must be verified at the point of purchase.

Quantitative Differentiation Evidence: 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol vs. Closest Analogs


Regioisomeric Purity: 3,5-Dimethyl vs. 2,5-Dimethyl Substitution Pattern

The 3,5-dimethylphenyl substitution pattern of the target compound (CAS 2145705-11-7) is structurally distinct from the 2,5-dimethylphenyl regioisomer (CAS 2153920-87-5). The 2,5-isomer places one methyl group ortho to the amino linkage, introducing steric hindrance that can restrict rotation around the N-aryl bond and alter the conformational ensemble of the cyclobutane ring . In contrast, the 3,5-isomer presents a symmetric, less hindered environment around the amino group. Although no direct experimental comparison of biological activity between these two regioisomers is reported, the differential steric profile is quantifiable by computed descriptors: the target compound’s rotational freedom is predicted to be higher due to the absence of an ortho substituent, which may translate into distinct target-binding kinetics [1].

Regiochemistry Medicinal Chemistry Quality Control

Lipophilicity (Computed LogP) Differentiation from Non-Methylated Analog

The target compound’s computed octanol-water partition coefficient (XLogP3-AA) is 2.3, as calculated by PubChem [1]. This value reflects the contribution of the two methyl groups on the phenyl ring. For context, the non-methylated analog 2-(phenylamino)cyclobutan-1-ol (no CAS assigned in public databases) would have a lower LogP (estimated ~1.5 by fragment-based prediction). The 0.8 log unit increase in lipophilicity can significantly influence membrane permeability and metabolic stability, which are critical parameters in lead optimization. This difference, while computed, provides a quantitative basis for selecting the 3,5-dimethyl variant when higher LogP is desired.

Lipophilicity Drug-likeness ADME

Relevance to MGL Inhibitor Pharmacophore: 3,5-Dimethylphenyl Motif in Patent US11512059

Patent US11512059B2 discloses a series of aminocyclobutane-based monoacylglycerol lipase (MGL) modulators, exemplified by compound Example 8 (BindingDB BDBM581673), which incorporates a 3,5-dimethylphenylcyclobutyl moiety and exhibits an IC50 of 4.80 nM against human MGL [1]. The 3,5-dimethyl substitution is a critical pharmacophoric element; close analogs bearing alternative aryl substitution patterns (e.g., 3-cyclopropyl-5-methylphenyl, Example 44, IC50 = 0.520 nM [2]) demonstrate that subtle modifications to the aryl ring profoundly affect potency. The target compound 2-[(3,5-dimethylphenyl)amino]cyclobutan-1-ol serves as a direct synthetic precursor to this privileged scaffold, and its 3,5-dimethyl arrangement is therefore indispensable for replicating the SAR trajectory established in the patent.

Monoacylglycerol Lipase MGL Inhibitor Patent Evidence

Optimal Procurement Scenarios for 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol Based on Differentiation Evidence


Monoacylglycerol Lipase (MGL) Inhibitor Lead Optimization

For medicinal chemistry teams expanding the SAR of aminocyclobutane-based MGL inhibitors disclosed in US11512059, the target compound provides a direct entry point to the 3,5-dimethylphenylcyclobutyl scaffold. The 4.80 nM IC50 benchmark established for Example 8 in the patent [1] makes this intermediate essential for synthesizing analogs where the amino alcohol handle is further functionalized. Procurement of the 2,5- or 3,4-regioisomer would place the methyl groups in positions not validated by the patent SAR, potentially yielding inactive compounds.

NMDA Receptor Antagonist Scaffold Exploration

The Pierre Fabre patent family (EP2928861) describes aminocyclobutane derivatives as NMDA receptor antagonists [2]. The 3,5-dimethylphenyl amino alcohol can serve as a versatile intermediate for introducing the cyclobutane-1,2-amino alcohol motif into NMDA-targeted chemical series. Its symmetric 3,5-dimethyl pattern minimizes the number of atropisomeric complications that would arise from ortho-substituted anilines, simplifying chiral resolution and analytical characterization.

Conformationally Restricted Building Block for CNS Drug Discovery

The cyclobutane ring imposes well-defined conformational constraints, making this compound valuable for CNS drug discovery programs that require rigid scaffolds. The computed XLogP3 of 2.3 [3] lies within the optimal range for blood-brain barrier penetration, and the presence of both a secondary amine and a hydroxyl group provides two orthogonal handles for further derivatization. This differentiates it from simpler cyclobutylamine building blocks that lack the aryl substituent and consequently have lower lipophilicity and fewer functionalization sites.

Regioisomeric Selectivity Studies in Aniline-Cyclobutane SAR

Research groups conducting systematic SAR studies on the influence of aniline substitution patterns on cyclobutane conformational preferences can use this compound as the defined 3,5-dimethyl reference point. Comparisons with the commercially available 2,5-dimethyl (CAS 2153920-87-5) and 3,4-dimethyl (CAS 2158722-48-4) isomers would allow direct experimental quantification of regioisomeric effects on target binding, metabolic stability, and physicochemical properties.

Quote Request

Request a Quote for 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.